molecular formula C8H8N2O2S B8196244 N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide

N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide

Cat. No.: B8196244
M. Wt: 196.23 g/mol
InChI Key: HOOPGOXIDCLUDD-UHFFFAOYSA-N
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Description

N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a heterocyclic compound that features a cyclopenta[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a cyclopentanone derivative, followed by oxidation to form the desired cyclopenta[d]thiazole ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems can help ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a probe to study biochemical pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopenta[d]thiazole core can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
  • N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]pyrimidin-2-yl)acetamide
  • N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]oxazol-2-yl)acetamide

Uniqueness

N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is unique due to its specific cyclopenta[d]thiazole core, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

N-(6-oxo-4,5-dihydrocyclopenta[d][1,3]thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4(11)9-8-10-5-2-3-6(12)7(5)13-8/h2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOPGOXIDCLUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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